molecular formula C21H24N4O3 B2864476 1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421517-59-0

1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Cat. No.: B2864476
CAS No.: 1421517-59-0
M. Wt: 380.448
InChI Key: IRHZDCJUHJUXCC-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a urea moiety with an imidazole ring, which is known for its diverse pharmacological properties. This article reviews the available literature on its biological activity, including therapeutic potentials, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its imidazole and urea components. Compounds containing imidazole are known for a wide range of biological activities including:

  • Antimicrobial Activity : Exhibiting significant antibacterial and antifungal properties.
  • Antitumor Activity : Potential effects on various cancer cell lines.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntitumorInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces cytokine production

The mechanisms underlying the biological activities of this compound can be attributed to its structural features:

  • Imidazole Ring Interaction : The imidazole moiety can interact with various biological targets, including enzymes and receptors, influencing cellular pathways.
  • Urea Moiety Functionality : The urea group enhances solubility and bioavailability, allowing for better interaction with target sites in biological systems.

Case Studies

Several studies have been conducted to assess the efficacy of compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of imidazole derivatives against common pathogens. The results indicated that derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Case Study 2: Antitumor Activity

Research published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of the imidazole ring in inducing apoptosis .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-18-11-6-10-17(19(18)28-2)24-21(26)23-12-7-14-25-15-13-22-20(25)16-8-4-3-5-9-16/h3-6,8-11,13,15H,7,12,14H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHZDCJUHJUXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.